NPC1L1 Downregulation in Intestinal Cholesterol Absorption
In a 4-week high-fat diet mouse model of hypercholesterolemia, trans-palmitoleic acid (tPOA) significantly reduced intestinal NPC1L1 expression, whereas cis-palmitoleic acid (cPOA) had no effect on this cholesterol absorption transporter [1]. This differential mechanism translates to distinct in vivo outcomes: tPOA administration significantly reduced serum cholesterol, LDL, and HDL, while cPOA showed no effect on these lipid parameters [1].
| Evidence Dimension | NPC1L1 intestinal transporter expression (relative protein levels) |
|---|---|
| Target Compound Data | tPOA: significantly decreased vs. HFD control (p < 0.05) |
| Comparator Or Baseline | cPOA: no significant effect vs. HFD control |
| Quantified Difference | tPOA uniquely downregulates NPC1L1; cPOA does not affect NPC1L1 |
| Conditions | Male C57BL/6 mice fed high-fat diet, intragastric administration daily for 4 weeks, assessed via Western blot |
Why This Matters
This functional divergence directly impacts experimental outcomes and procurement decisions for studies investigating cholesterol absorption mechanisms, as only tPOA demonstrates the NPC1L1-mediated intestinal cholesterol absorption inhibition pathway.
- [1] Zheng J, et al. Cis- and Trans-Palmitoleic Acid Isomers Regulate Cholesterol Metabolism in Different Ways. Frontiers in Pharmacology 11, 602115 (2020). View Source
